An In-depth Technical Guide to the Chemical Properties of Prolyl-Leucine (Pro-Leu) Dipeptide
An In-depth Technical Guide to the Chemical Properties of Prolyl-Leucine (Pro-Leu) Dipeptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of the Prolyl-Leucine (Pro-Leu) dipeptide. It includes detailed physicochemical data, experimental protocols for its synthesis and characterization, and insights into its biological relevance. The information is structured to serve as a valuable resource for researchers in peptide chemistry, pharmacology, and drug development.
Core Physicochemical Properties
Pro-Leu is a dipeptide composed of L-proline and L-leucine residues linked by a peptide bond.[1] Its unique structure, featuring the rigid pyrrolidine ring of proline, influences its conformation and biological activity. The physicochemical properties of L-Prolyl-L-Leucine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [1] |
| Molecular Weight | 228.29 g/mol | [1][2] |
| IUPAC Name | (2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid | [1] |
| Canonical SMILES | CC(C)C--INVALID-LINK--NC(=O)[C@@H]1CCCN1 | [1] |
| CAS Number | 52899-07-7 | [1][2] |
| Appearance | White to off-white solid | [2] |
| XLogP3-AA (Hydrophobicity) | -2.4 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Synthesis and Purification
The synthesis of Pro-Leu is typically achieved through standard solid-phase peptide synthesis (SPPS) methodologies, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin Preparation: A suitable resin, such as a pre-loaded Fmoc-Leu-Wang resin, is swollen in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of leucine is removed by treating the resin with a 20% solution of piperidine in DMF.[3] This exposes the free amine group for the subsequent coupling step.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and by-products.
-
Amino Acid Coupling: The next amino acid, Fmoc-Pro-OH, is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).[4] The activated proline is then added to the resin to form the peptide bond with the leucine residue. The reaction is monitored for completion.
-
Washing: The resin is again washed with DMF to remove unreacted reagents.
-
Final Deprotection: The Fmoc group of the N-terminal proline is removed using 20% piperidine in DMF.
-
Cleavage and Deprotection: The dipeptide is cleaved from the resin, and side-chain protecting groups (if any) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the resulting pellet is lyophilized to obtain the crude Pro-Leu powder.
-
System: A reversed-phase high-performance liquid chromatography (RP-HPLC) system is used.[4][5]
-
Column: A C18 column is typically employed for peptide purification.[5]
-
Mobile Phases:
-
Solvent A: Water with 0.1% TFA.
-
Solvent B: Acetonitrile with 0.1% TFA.[5]
-
-
Gradient: The crude peptide, dissolved in Solvent A, is loaded onto the column. A linear gradient from low to high concentration of Solvent B is applied to elute the peptide.[4]
-
Detection: The elution profile is monitored by UV absorbance at 214 nm and 280 nm.[5]
-
Fraction Collection and Analysis: Fractions corresponding to the major peak are collected, analyzed for purity by analytical HPLC and mass spectrometry, and then pooled and lyophilized.
Structural and Chemical Characterization
Accurate characterization is crucial to confirm the identity, purity, and structural integrity of the synthesized Pro-Leu dipeptide.
-
Objective: To confirm the molecular weight of the synthesized peptide.
-
Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometers are commonly used.
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).
-
Analysis: The sample is introduced into the mass spectrometer. The resulting spectrum should show a prominent peak corresponding to the expected mass-to-charge ratio (m/z) of Pro-Leu (e.g., [M+H]⁺ at ~229.15). Tandem MS (MS/MS) can be used to confirm the sequence by analyzing fragmentation patterns.[6][7]
-
Objective: To determine the three-dimensional structure and conformation of the dipeptide in solution.[8]
-
Sample Preparation: The lyophilized peptide is dissolved in a deuterated solvent, such as D₂O or DMSO-d₆.
-
Data Acquisition: A suite of NMR experiments is performed:
-
1D ¹H NMR: Provides information on the chemical environment of all protons.[8]
-
2D COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled (typically through 2-3 bonds), helping to assign protons within each amino acid residue.[8][9]
-
2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, grouping protons belonging to the same amino acid residue.[9]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing distance constraints for 3D structure calculation.
-
¹³C NMR: Can be used to study the cis/trans isomerization of the X-Pro peptide bond, which is a known characteristic of proline-containing peptides.[10]
-
-
Objective: To analyze the secondary structure and conformational properties of the dipeptide in solution.[11]
-
Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7) at a known concentration (e.g., 0.1-0.2 mg/mL).[12]
-
Instrumentation: A CD spectropolarimeter is used.
-
Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-250 nm). Peptides adopting a polyproline II (PPII) helix-like conformation, common for short, unstructured peptides, often show a strong negative band around 195-205 nm and a weak positive band near 220-228 nm.[13][14]
-
Data Analysis: The obtained data (in millidegrees) is converted to molar ellipticity to allow for comparison across different samples and conditions.
Biological Properties and Potential Applications
While Pro-Leu exists as a metabolite[1], research into its specific biological functions is ongoing. Dipeptides are increasingly recognized for their roles beyond simple nutrition, acting as signaling molecules and possessing various bioactivities.
-
Metabolic Role: Pro-Leu has been identified in human blood, suggesting its involvement in metabolic processes.[15] Studies on dipeptide profiles in murine tissues have shown organ-specific distributions, with the isomeric form Leu-Pro being present in higher concentrations than Pro-Leu.[6][16]
-
Neuroactivity: While a study investigating hydrophobic dipeptides for neuroprotective properties found Leu-Ile to be the most active in inducing Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF), Pro-Leu was also examined as part of this class of molecules.[17] This suggests a potential area for further investigation into the neuropharmacological effects of Pro-Leu and its analogues.
-
Cellular Processes: Related dipeptides have been shown to influence cell growth, proliferation, and apoptosis.[18][19] For instance, Leu-Leu promotes the growth and proliferation of intestinal epithelial cells.[18]
References
- 1. Pro-Leu | C11H20N2O3 | CID 444109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ejbiotechnology.info [ejbiotechnology.info]
- 4. rsc.org [rsc.org]
- 5. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 6. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LESSONS IN DE NOVO PEPTIDE SEQUENCING BY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. chem.uzh.ch [chem.uzh.ch]
- 10. worldscientific.com [worldscientific.com]
- 11. EPR CD Core Facility | Department of Biochemistry and Molecular Medicine [health.ucdavis.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Circular dichroism spectrum of peptides in the poly(Pro)II conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Human Metabolome Database: Showing metabocard for L-prolyl-L-leucine (HMDB0253028) [hmdb.ca]
- 16. mdpi.com [mdpi.com]
- 17. Hydrophobic dipeptide Leu-Ile protects against neuronal death by inducing brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of L-Leu-L-Leu peptide on growth, proliferation, and apoptosis in broiler intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. appliedcellbiology.com [appliedcellbiology.com]
